REACTION_SMILES
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[CH3:13][I:14].[CH3:15][C:16](=[O:17])[CH3:18].[Cl:1][c:2]1[n:3][s:4][n:5][c:6]1-[c:7]1[cH:8][n:9][cH:10][cH:11][cH:12]1>>[Cl:1][c:2]1[n:3][s:4][n:5][c:6]1-[c:7]1[cH:8][n+:9]([CH3:13])[cH:10][cH:11][cH:12]1.[I-:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nsnc1-c1cccnc1
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Name
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Type
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product
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Smiles
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C[n+]1cccc(-c2nsnc2Cl)c1
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Name
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Type
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product
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Smiles
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[I-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |